molecular formula C13H21NO B1375251 3-Amino-1-(4-tert-butylphenyl)propan-1-ol CAS No. 1082392-21-9

3-Amino-1-(4-tert-butylphenyl)propan-1-ol

Cat. No. B1375251
M. Wt: 207.31 g/mol
InChI Key: BWLRSHGKMGRZFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-(4-tert-butylphenyl)propan-1-ol is a chemical compound with the CAS Number: 1082392-21-9 . It has a molecular weight of 207.32 and its IUPAC name is 3-amino-1-(4-tert-butylphenyl)-1-propanol . It is a solid substance .


Molecular Structure Analysis

The InChI code for 3-Amino-1-(4-tert-butylphenyl)propan-1-ol is 1S/C13H21NO/c1-13(2,3)11-6-4-10(5-7-11)12(15)8-9-14/h4-7,12,15H,8-9,14H2,1-3H3 . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

  • Chemical Synthesis

    • Application : “3-Amino-1-(4-tert-butylphenyl)propan-1-ol” is a chemical compound with the CAS Number: 1082392-21-9 . It is often used in chemical synthesis .
    • Method of Application : The specific methods of application can vary widely depending on the context of the chemical synthesis. Typically, it would be used as a reagent or intermediate in the synthesis of other chemical compounds .
    • Results or Outcomes : The outcomes of its use in chemical synthesis would depend on the specific reactions it is involved in. The product of the synthesis would be determined by the reactants and conditions of the reaction .
  • Dipeptide Synthesis

    • Application : Amino acid ionic liquids (AAILs), which can be derived from “3-Amino-1-(4-tert-butylphenyl)propan-1-ol”, have been used in dipeptide synthesis .
    • Method of Application : The AAILs are used as starting materials in dipeptide synthesis with commonly used coupling reagents. A distinctive coupling reagent, N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide, was found to enhance amide formation in the AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .
    • Results or Outcomes : The dipeptides were obtained in satisfactory yields .
  • Preparation of 1,5-Naphthyridines

    • Application : “3-Amino-1-(4-tert-butylphenyl)propan-1-ol” can be used in the synthesis of 1,5-naphthyridines .
    • Method of Application : The specific methods of application can vary widely depending on the context of the synthesis. Typically, it would be used as a reagent or intermediate in the synthesis of other chemical compounds .
    • Results or Outcomes : The outcomes of its use in the synthesis of 1,5-naphthyridines would depend on the specific reactions it is involved in. The product of the synthesis would be determined by the reactants and conditions of the reaction .
  • Preparation of tert-Butanesulfinamide

    • Application : “3-Amino-1-(4-tert-butylphenyl)propan-1-ol” can potentially be used in the synthesis of tert-butanesulfinamide .
    • Method of Application : The tert-butanesulfinyl group activates the imines for the addition of many different classes of nucleophiles, serves as a powerful chiral directing group, and after nucleophilic addition is readily cleaved by treatment with acid .
    • Results or Outcomes : The outcomes of its use in the synthesis of tert-butanesulfinamide would depend on the specific reactions it is involved in. The product of the synthesis would be determined by the reactants and conditions of the reaction .
  • Preparation of 1,3-Bis(4-(tert-butyl)phenyl)propan-2-one

    • Application : “3-Amino-1-(4-tert-butylphenyl)propan-1-ol” can potentially be used in the synthesis of 1,3-Bis(4-(tert-butyl)phenyl)propan-2-one .
    • Method of Application : The specific methods of application can vary widely depending on the context of the synthesis. Typically, it would be used as a reagent or intermediate in the synthesis of other chemical compounds .
    • Results or Outcomes : The outcomes of its use in the synthesis of 1,3-Bis(4-(tert-butyl)phenyl)propan-2-one would depend on the specific reactions it is involved in. The product of the synthesis would be determined by the reactants and conditions of the reaction .
  • Preparation of OLEDs

    • Application : “3-Amino-1-(4-tert-butylphenyl)propan-1-ol” can potentially be used in the synthesis of organic light-emitting diodes (OLEDs) .
    • Method of Application : The specific methods of application can vary widely depending on the context of the synthesis. Typically, it would be used as a reagent or intermediate in the synthesis of other chemical compounds .
    • Results or Outcomes : The outcomes of its use in the synthesis of OLEDs would depend on the specific reactions it is involved in. The product of the synthesis would be determined by the reactants and conditions of the reaction .

properties

IUPAC Name

3-amino-1-(4-tert-butylphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-13(2,3)11-6-4-10(5-7-11)12(15)8-9-14/h4-7,12,15H,8-9,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLRSHGKMGRZFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(4-tert-butylphenyl)propan-1-ol

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